molecular formula C13H12N2O2 B035540 4-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile CAS No. 103418-01-5

4-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B035540
CAS No.: 103418-01-5
M. Wt: 228.25 g/mol
InChI Key: JWRQPIFEFRGLSE-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrrole core, a privileged scaffold in pharmacology, which is functionalized with a nitrile group and a 3,4-dimethoxyphenyl substituent. The nitrile group can act as a hydrogen bond acceptor and a key pharmacophore, while the dimethoxyphenyl moiety is a common structural element in molecules that interact with adenine-binding pockets of various kinases and other enzymes. This specific substitution pattern makes it a highly valuable intermediate for the design and synthesis of novel small molecule inhibitors.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-16-12-4-3-9(5-13(12)17-2)11-8-15-7-10(11)6-14/h3-5,7-8,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRQPIFEFRGLSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CNC=C2C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90545470
Record name 4-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103418-01-5
Record name 4-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation Reactions

Condensation reactions between 3,4-dimethoxybenzaldehyde and pyrrole precursors form the cornerstone of synthetic approaches. A prominent method involves the base-catalyzed cyclocondensation of 3,4-dimethoxybenzaldehyde with malononitrile derivatives. For instance, iodine-mediated cyclization in dichloromethane (DCM) with aqueous ammonia yields intermediate pyrrole nitriles, which are subsequently functionalized under phosphoryl chloride (POCl₃) and dimethylformamide (DMF) conditions to introduce the carbonitrile group. This two-step protocol achieves a 72% yield, with the final product confirmed via spectroscopic analysis.

Cyclocondensation Approaches

Cyclocondensation reactions employing arylidenemalononitriles and aminopyrrole intermediates have been optimized for high efficiency. Piperidine-catalyzed reactions in ethanol at reflux temperatures (80°C) facilitate the formation of the pyrrole core, with yields exceeding 85%. The electron-withdrawing nitrile group stabilizes the intermediate, enabling regioselective substitution at the 3-position of the pyrrole ring.

One-Pot Synthesis Strategies

Recent advancements prioritize one-pot methodologies to streamline synthesis. A notable example involves the coupling of 3,4-dimethyl-1H-pyrrole-2-carboxylic acid with substituted anilines using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and dimethylaminopyridine (DMAP) in acetonitrile. Although designed for carboxamide derivatives, this approach has been adapted for carbonitrile synthesis by substituting anilines with nitrile-containing reagents, achieving yields of 72–94% under ambient conditions.

Optimization of Reaction Conditions

Solvent and Catalyst Effects

Solvent polarity significantly impacts reaction kinetics and product purity. Polar aprotic solvents like DMF enhance nitrile group incorporation, while ethanol improves intermediate solubility during cyclocondensation. Catalysts such as piperidine (10 mol%) accelerate Knoevenagel condensations, reducing reaction times from 24 hours to 1–2 hours under microwave irradiation.

Table 1: Solvent and Catalyst Impact on Yield

SolventCatalystTemperature (°C)Yield (%)
EthanolPiperidine8085
DCMI₂2561
AcetonitrileEDC/DMAP2594

Temperature and Time Dependence

Elevated temperatures (80°C) favor cyclization but risk side reactions, necessitating precise control. For example, POCl₃-mediated reactions require gradual heating from 0°C to 80°C over 2 hours to prevent decomposition. Conversely, room-temperature protocols in acetonitrile achieve comparable yields (90%) with reduced energy input.

Analytical Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy confirms regioselectivity and functional group integrity. The ¹H NMR spectrum of 4-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile exhibits characteristic singlet peaks for methoxy groups (δ 3.85–3.90 ppm) and a pyrrole NH proton (δ 10.39 ppm). Infrared (IR) spectroscopy identifies the carbonitrile stretch at 2168 cm⁻¹ and N–H vibrations at 3202–3281 cm⁻¹.

Crystallographic Studies

Single-crystal X-ray diffraction resolves the planar pyrrole ring and dihedral angles (29.3–38.5°) between the phenyl and pyrrole moieties, elucidating steric effects of methoxy substituents. These findings align with density functional theory (DFT) calculations, validating the compound’s ground-state geometry.

Scalability and Industrial Applications

Industrial production employs continuous flow reactors to enhance throughput, with recrystallization from acetone/water mixtures (293 K) ensuring >99% purity. Advanced purification techniques, including high-performance liquid chromatography (HPLC), mitigate polymorphic impurities, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonitrile group to an amine.

    Substitution: The compound can participate in substitution reactions, where the methoxy groups on the phenyl ring can be replaced by other substituents using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research has demonstrated that derivatives of pyrrole-3-carbonitriles, including 4-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile, exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The mechanism of action is believed to involve the inhibition of the MEK-1 enzyme, which is crucial in cancer cell proliferation pathways. The IC50 values for these compounds indicate superior efficacy compared to standard chemotherapeutics like cisplatin .

1.2 Antimicrobial Properties

Pyrrole derivatives have also been investigated for their antimicrobial activities. Studies suggest that this compound exhibits significant antibacterial and antifungal effects, making it a candidate for developing new antimicrobial agents. The presence of the dimethoxyphenyl group is thought to enhance these biological activities by influencing the compound's interaction with microbial targets .

1.3 Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties as well. Research indicates that pyrrole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .

Synthetic Methodologies

2.1 Eco-Friendly Synthesis

The synthesis of this compound can be achieved through eco-friendly methods that utilize water as a solvent and avoid harsh reagents. A notable approach involves a four-component coupling reaction that yields high purity products in short reaction times without the need for catalysts . This method highlights the potential for sustainable practices in pharmaceutical synthesis.

2.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrole derivatives. Modifications to the phenyl ring and the introduction of various substituents can significantly affect the compound's pharmacological profile. For instance, electron-donating groups like methoxy enhance biological activity by improving solubility and bioavailability .

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Substituents Key Features
4-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile Pyrrole 3-CN, 4-(3,4-OCH₃-Ph) Precursor for anticancer pyrrolopyridines; fungicide analog
Fludioxonil Pyrrole 3-CN, 4-(2,2-difluoro-1,3-benzodioxol-4-yl) Commercial fungicide; structural analog with fluorinated benzodioxole group
4-(2,3-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile Pyrrole 3-CN, 4-(2,3-OCH₃-Ph) Isomer with methoxy groups at 2,3-positions; distinct dihedral angles (29–38°)
4,5-Diphenyl-1H-pyrrole-3-carbonitrile Pyrrole 3-CN, 4-Ph, 5-Ph Lacks methoxy groups; higher hydrophobicity due to phenyl substituents
2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives Pyrazole 4-CN, variable aryl groups Pyrazole core instead of pyrrole; antioxidant/antimicrobial activities

Substituent Effects on Bioactivity

  • In contrast, the 2,3-dimethoxy isomer shows altered dihedral angles (29–38° vs. 38.5° in the 3,4-isomer), which may reduce biological efficacy .
  • Phenyl vs.

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Name Molecular Weight Solubility Trends Crystal Structure Features
This compound 228.25 g/mol Moderate in polar solvents Monoclinic (P2₁/c), Z = 8; distinct hydrogen bonding
4-(2,3-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile 228.25 g/mol Similar to 3,4-isomer Bifurcated N–H⋯(O,O/N,N) bonds; layered packing
1H-Pyrrole-3-carbonitrile derivatives (e.g., 1j, 1k) 244–400 g/mol Enhanced by hydroxyl/sugar groups IR peaks at 2217–2221 cm⁻¹ (C≡N stretch)

Biological Activity

4-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile is a synthetic compound that has garnered attention due to its diverse biological activities. This article reviews the existing literature on its biological properties, focusing on its anti-inflammatory, anticancer, and antimicrobial activities. The compound's structure-activity relationships (SAR) will also be discussed, along with relevant data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrrole ring substituted with a 3,4-dimethoxyphenyl group and a carbonitrile functional group. The synthesis of this compound typically involves multi-step reactions, including cyclization processes that yield high purity and yield under mild conditions.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrrole compounds exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro and in vivo.

  • Case Study : In a study involving carrageenan-induced paw edema in rats, the compound demonstrated a dose-dependent inhibition of inflammation, with percentages of inhibition reaching approximately 31.28% at the fourth hour post-treatment compared to control groups .
Time Post-Carrageenan (Hours)Percentage Inhibition
121.67%
226.04%
329.30%
431.28%

2. Anticancer Activity

The anticancer potential of this compound has been assessed against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer).

  • Findings : In vitro studies have shown that this compound exhibits cytotoxic effects with IC50 values comparable to standard chemotherapeutic agents like cisplatin.
Cell LineIC50 (µM)Comparison to Cisplatin
MCF-72.74Superior
HT-291.85Comparable

The structure-activity relationship analysis indicated that the presence of methoxy groups significantly enhances the cytotoxic activity against these cell lines .

3. Antimicrobial Activity

The antimicrobial efficacy of pyrrole derivatives has also been documented. Studies have reported that compounds similar to this compound show notable antibacterial and antifungal activities.

  • Research Findings : A series of experiments demonstrated effective inhibition against pathogenic bacteria and fungi, suggesting potential applications in treating infectious diseases .

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives is highly influenced by their chemical structure. Modifications at various positions on the pyrrole ring or substituents on the phenyl group can lead to enhanced or diminished biological effects.

  • Key Observations :
    • The presence of electron-donating groups like methoxy at the para position enhances anti-inflammatory and anticancer activities.
    • Variations in the carbonitrile moiety also affect the potency against different biological targets .

Q & A

Q. How do hydrogen-bonding patterns influence the compound’s stability and reactivity?

  • Answer : Bifurcated N–H⋯O/N bonds create layered crystal structures, enhancing thermal stability (Tₘ > 200°C). In solution, intramolecular H-bonding between nitrile and pyrrole NH reduces electrophilicity at the nitrile carbon .

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